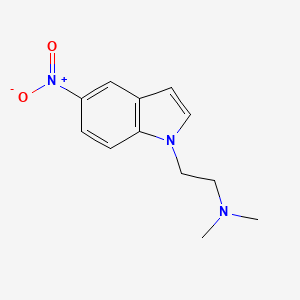
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-fluoro-4-nitrophenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
化学反应分析
Types of Reactions: tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products like 2-fluoro-4-nitrophenylamine or 2-fluoro-4-nitrophenylthiol.
Reduction: 2-fluoro-4-aminophenylacetate.
Hydrolysis: 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol.
科学研究应用
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Hydrolysis: The ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
相似化合物的比较
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can be compared with similar compounds such as:
t-Butyl 2-chloro-4-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
t-Butyl 2-fluoro-4-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
t-Butyl 2-fluoro-4-nitrobenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
属性
分子式 |
C12H14FNO4 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-fluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)6-8-4-5-9(14(16)17)7-10(8)13/h4-5,7H,6H2,1-3H3 |
InChI 键 |
GQJRIUFRAGQVNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[6-(Nonyloxy)-2,3-dihydro-1H-inden-1-YL]piperazine](/img/structure/B8530696.png)






![Bis[4-(3-ethynylphenoxy)phenyl]methanone](/img/structure/B8530737.png)
![imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8530738.png)


![Methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate](/img/structure/B8530759.png)
